Cyclosporin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

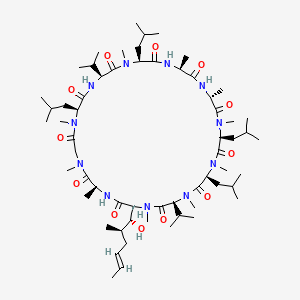

Cyclosporin B is a cyclic peptide with immunosuppressive properties, similar to its more well-known counterpart, Cyclosporin A.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclosporin B can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions. The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine), which is a novel amino acid present in the structure of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of the fungus Tolypocladium inflatum. The fungus is cultivated in large bioreactors, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and scalable production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with improved efficacy and reduced toxicity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Immunosuppressive Therapy

Organ Transplantation

Cyclosporin B is primarily known for its role in preventing organ rejection following transplantation. It is used to suppress the immune response, thereby reducing the likelihood of graft versus host disease. Clinical studies have demonstrated its effectiveness in renal, liver, and heart transplant patients, significantly improving graft survival rates compared to traditional therapies.

Case Study: Renal Transplant Recipients

A study involving renal transplant patients highlighted the incidence of cyclosporin-induced sebaceous hyperplasia, a side effect observed in some individuals undergoing long-term treatment. Two male patients developed this condition after several years on cyclosporin therapy, indicating the need for ongoing monitoring of side effects in immunosuppressive regimens .

Treatment of Autoimmune Diseases

This compound has been utilized off-label to manage various autoimmune conditions due to its immunomodulatory effects. Conditions such as severe atopic dermatitis, rheumatoid arthritis, and ulcerative colitis have shown positive responses to treatment with cyclosporin.

Efficacy in Atopic Dermatitis

In a multicenter study involving adults with severe atopic dermatitis, this compound demonstrated rapid and significant improvements in disease activity scores. Patients received doses adjusted based on their response, with many reporting substantial relief from symptoms over a treatment period of up to 48 weeks .

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties. It has been shown to inhibit the formation of mitochondrial permeability transition pores, which are implicated in neuronal damage during traumatic brain injuries.

Research Findings

In animal studies, this compound reduced brain damage associated with traumatic injuries by blocking mitochondrial dysfunction. This discovery opens avenues for further investigation into its potential application in neurodegenerative diseases .

Antiviral Applications

This compound derivatives have been explored for their antiviral properties against various viruses, including hepatitis B virus (HBV). Research indicates that certain derivatives can inhibit HBV entry into hepatocytes without compromising bile acid transport functions.

Mechanism of Action

The derivatives target the sodium taurocholate co-transporting polypeptide (NTCP), which is essential for HBV entry. This specificity allows for potential therapeutic strategies that minimize adverse effects while effectively combating viral infections .

Pharmaceutical Development

The structural characteristics of this compound have made it a valuable candidate in pharmaceutical development. Its ability to traverse biological membranes efficiently has led to investigations into new formulations and derivatives aimed at enhancing therapeutic efficacy.

Current Research Trends

Studies are ongoing to explore modifications of cyclosporin's structure to improve its pharmacokinetic properties and reduce side effects associated with long-term use. Innovations include developing non-immunosuppressive derivatives that retain antiviral activity .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organ Transplantation | Prevents graft rejection | Improved survival rates in transplant patients |

| Autoimmune Diseases | Treats severe atopic dermatitis and rheumatoid arthritis | Significant symptom relief reported |

| Neuroprotection | Reduces brain damage post-injury | Inhibits mitochondrial pore formation |

| Antiviral Applications | Targets hepatitis B virus entry | Maintains NTCP function while inhibiting HBV |

| Pharmaceutical Development | Structural modifications for enhanced efficacy | New derivatives under investigation |

Mécanisme D'action

Cyclosporin B exerts its effects by inhibiting the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2, a key cytokine involved in the immune response. The molecular targets of this compound include the cytosolic receptor protein cyclophilin, which forms a complex with the compound to inhibit calcineurin .

Comparaison Avec Des Composés Similaires

Cyclosporin A: The most well-known member of the cyclosporin family, used extensively in clinical settings for its immunosuppressive properties.

Tacrolimus: Another immunosuppressive agent that inhibits calcineurin but has a different structure and mechanism of action.

Sirolimus: An immunosuppressive compound that inhibits the mammalian target of rapamycin (mTOR) pathway, distinct from the calcineurin inhibition by cyclosporins

Uniqueness of Cyclosporin B: this compound is unique due to its specific structure and the presence of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine). This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .

Propriétés

Numéro CAS |

63775-95-1 |

|---|---|

Formule moléculaire |

C61H109N11O12 |

Poids moléculaire |

1188.6 g/mol |

Nom IUPAC |

(3S,6S,9S,12S,15R,18S,21S,24S,30S,33R)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39?,40-,41+,42+,43+,44+,45+,46+,48+,49+,50-,51?/m1/s1 |

Clé InChI |

UCOQITKXMNKTKF-BMNGICEZSA-N |

SMILES |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |

SMILES isomérique |

C/C=C/CC(C)C([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |

SMILES canonique |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.